Naphthalene-1,8-diamine hydrochloride Naphthalene-1,8-diamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16772115
InChI: InChI=1S/C10H10N2.ClH/c11-8-5-1-3-7-4-2-6-9(12)10(7)8;/h1-6H,11-12H2;1H
SMILES:
Molecular Formula: C10H11ClN2
Molecular Weight: 194.66 g/mol

Naphthalene-1,8-diamine hydrochloride

CAS No.:

Cat. No.: VC16772115

Molecular Formula: C10H11ClN2

Molecular Weight: 194.66 g/mol

* For research use only. Not for human or veterinary use.

Naphthalene-1,8-diamine hydrochloride -

Specification

Molecular Formula C10H11ClN2
Molecular Weight 194.66 g/mol
IUPAC Name naphthalene-1,8-diamine;hydrochloride
Standard InChI InChI=1S/C10H10N2.ClH/c11-8-5-1-3-7-4-2-6-9(12)10(7)8;/h1-6H,11-12H2;1H
Standard InChI Key ODZWEVLYJJQZRY-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C(=C1)N)C(=CC=C2)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure

1,8-Diaminonaphthalene consists of a naphthalene backbone with amine groups at the 1- and 8-positions. Its molecular formula is C10H10N2\text{C}_{10}\text{H}_{10}\text{N}_2, with a molecular weight of 158.2 g/mol . The hydrochloride form is formed via protonation of one or both amine groups, resulting in C10H10N2HCl\text{C}_{10}\text{H}_{10}\text{N}_2 \cdot \text{HCl}.

Key Physicochemical Properties

Data for 1,8-diaminonaphthalene (Table 1) provide a foundation for understanding its hydrochloride derivative:

Table 1: Physicochemical Properties of 1,8-Diaminonaphthalene

PropertyValue
Melting Point60–65 °C
Density (25°C)1.1265 g/cm³
Vapor Pressure (25°C)0.011 Pa
Refractive Index1.6829
Flash Point205°C (at 12 mmHg)
Solubility in MethanolSoluble
Water SolubilitySlightly soluble
pKa (Predicted)4.46 ± 0.10

The hydrochloride form likely exhibits higher water solubility due to salt formation, though experimental data remain scarce.

Synthesis and Industrial Production

Reduction of Dinitronaphthalene

The primary synthesis route for 1,8-diaminonaphthalene involves the reduction of 1,8-dinitronaphthalene. Industrial methods include:

  • Catalytic Hydrogenation: Using palladium or nickel catalysts in ethanol or xylene .

  • Hydrazine Hydrate Reduction: A patent-preferenced method (CN103664645A) employs hydrazine hydrate (80.1–100%) with iron chloride-activated carbon catalysts in ethanol. Reaction conditions (75–90°C, 3–8 hours) yield 99.5% pure product .

Reaction Scheme:

1,8-Dinitronaphthalene+3N2H41,8-Diaminonaphthalene+3N2+2H2O[2]\text{1,8-Dinitronaphthalene} + 3\text{N}_2\text{H}_4 \rightarrow \text{1,8-Diaminonaphthalene} + 3\text{N}_2 + 2\text{H}_2\text{O} \quad \text{[2]}

Conversion to Hydrochloride Salt

The free base is treated with hydrochloric acid to form the hydrochloride salt:

1,8-Diaminonaphthalene+HCl1,8-Diaminonaphthalene Hydrochloride[Inferred]\text{1,8-Diaminonaphthalene} + \text{HCl} \rightarrow \text{1,8-Diaminonaphthalene Hydrochloride} \quad \text{[Inferred]}

Purification typically involves recrystallization from aqueous ethanol .

Applications and Functional Utility

Lubricant Additives

1,8-Diaminonaphthalene acts as an antioxidant in lubricating oils, inhibiting oxidative degradation at high temperatures . Its hydrochloride form may enhance compatibility with polar additives.

Analytical Chemistry

The compound detects selenium and nitrites via colorimetric reactions. For example, it forms a red complex with selenious acid (H2SeO3\text{H}_2\text{SeO}_3) under acidic conditions .

SupplierProduct NumberPurityPackagingPrice (USD)
Sigma-AldrichD2140599%5 g37.6
TCI ChemicalD0102>98.0%25 g45

Future Directions and Research Gaps

  • Solubility Studies: Quantitative data on the hydrochloride’s solubility in aqueous and organic solvents are needed.

  • Thermal Stability: Decomposition kinetics under industrial processing conditions remain uncharacterized.

  • Toxicological Profiling: Long-term carcinogenicity studies for the hydrochloride salt are absent.

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